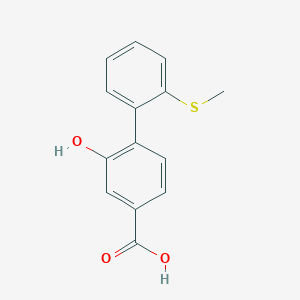
5-Methoxy-2-(2-methylthiophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(2-methylthiophenyl)benzoic acid, commonly referred to as 5-MTPB, is a synthetic compound that has been studied extensively in recent years for its potential applications in medicinal chemistry, drug discovery, and laboratory experiments. This compound has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-MTPB has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been used as a molecular scaffold for the synthesis of various novel compounds, such as quinazolinone derivatives, which have been studied for their potential anti-cancer activity. 5-MTPB has also been used in the synthesis of various heterocyclic compounds, such as pyridines, which have been studied for their potential anti-inflammatory and anti-bacterial activity.
Wirkmechanismus
The exact mechanism of action of 5-MTPB is not yet fully understood. However, it is believed that the compound may act as a modulator of various cellular processes, such as signal transduction pathways, transcription factors, and enzyme activity. It is also believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450, which may be involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
5-MTPB has been found to have a number of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-bacterial activity. It has also been found to have an effect on the metabolism of drugs and other compounds, as well as on the expression of various genes and proteins. Additionally, it has been found to have an effect on the activity of certain enzymes, such as cytochrome P450.
Vorteile Und Einschränkungen Für Laborexperimente
There are a number of advantages to using 5-MTPB in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. Additionally, the compound has been found to have a number of biochemical and physiological effects, making it a useful tool for studying various cellular processes. However, there are also some limitations to using 5-MTPB in laboratory experiments. The compound has a relatively short half-life, making it difficult to study its effects over a long period of time. Additionally, the exact mechanism of action of the compound is not yet fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
The potential future directions for 5-MTPB are numerous. Further research is needed to better understand the compound’s mechanism of action and its potential applications in medicinal chemistry and drug discovery. Additionally, further research is needed to explore the compound’s potential effects on various cellular processes, such as signal transduction pathways, transcription factors, and enzyme activity. Additionally, further research is needed to explore the compound’s potential effects on the metabolism of drugs and other compounds. Finally, further research is needed to explore the compound’s potential effects on the expression of various genes and proteins.
Synthesemethoden
5-MTPB is synthesized via a two-step reaction. The first step involves the condensation of 2-methylthiophenol with acetic anhydride in the presence of pyridine to form 2-(2-methylthiophenyl)acetic acid. The second step involves the reaction of 2-(2-methylthiophenyl)acetic acid with methanol in the presence of sulfuric acid to form 5-MTPB.
Eigenschaften
IUPAC Name |
5-methoxy-2-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXJSRASJTUPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














